molecular formula C8H7BrClNO3 B8803684 1-(2-Bromoethoxy)-2-chloro-4-nitrobenzene CAS No. 125174-30-3

1-(2-Bromoethoxy)-2-chloro-4-nitrobenzene

Cat. No. B8803684
M. Wt: 280.50 g/mol
InChI Key: JMXPNZROKBLLIU-UHFFFAOYSA-N
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Patent
US06057358

Procedure details

Dibromoethane (14.9 ml, 0.1728 mol) and 2-chloro-4-nitrophenol (10 g, 0.0576 mol) were dissolved in dimethylfomamide (250 ml) and potassium carbonate (9.55 g) was added to the resulting solution, followed by stirring at 85° C. for 30 min. Thereafter, the reaction solution was diluted with water and subjected to three extractions with ethyl acetate. The organic extracts were combined, dried with magnesium and the solvent was evaporated; thereafter, the residue was purified by being subjected to column chromatography using a 1:1 solvent system of n-hexane and ethyl acetate as an eluent and the fractions containing the end product were collected and subjected to evaporation to yield the end compound 1-(2-chloro-4-nitrophenoxy)-2-bromoethane (14.0 g) as a yellow solid mass.
Quantity
14.9 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.55 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH:2](Br)[CH3:3].[Cl:5][C:6]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:7]=1[OH:15]>C(=O)([O-])[O-].[K+].[K+].O>[Cl:5][C:6]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:7]=1[O:15][CH2:3][CH2:2][Br:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
14.9 mL
Type
reactant
Smiles
BrC(C)Br
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
9.55 g
Type
solvent
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
by stirring at 85° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the resulting solution
EXTRACTION
Type
EXTRACTION
Details
subjected to three extractions with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
thereafter, the residue was purified
ADDITION
Type
ADDITION
Details
the fractions containing the end product
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
subjected to evaporation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(OCCBr)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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